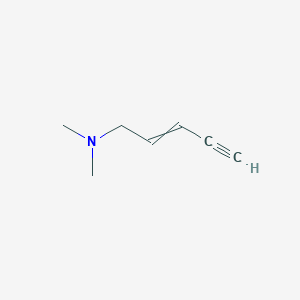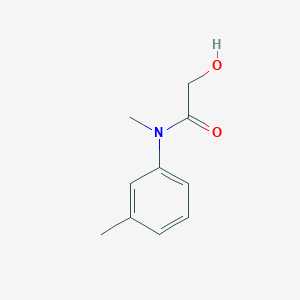![molecular formula C13H11F2NO2 B14409874 4-[4-(Difluoromethoxy)phenoxy]aniline CAS No. 83660-68-8](/img/structure/B14409874.png)
4-[4-(Difluoromethoxy)phenoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Difluoromethoxy)phenoxy]aniline is an organic compound with the molecular formula C13H11F2NO2 It is a derivative of aniline, where the aniline group is substituted with a difluoromethoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Difluoromethoxy)phenoxy]aniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using hydrazine and a catalyst such as ferric oxide and activated carbon .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Difluoromethoxy)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrazine (N2H4) and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-[4-(Difluoromethoxy)phenoxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(Difluoromethoxy)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethoxy)aniline: A closely related compound with similar chemical properties.
2-(Difluoromethoxy)aniline: Another isomer with the difluoromethoxy group in a different position on the aromatic ring.
4-(Trifluoromethoxy)aniline: A compound with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-[4-(Difluoromethoxy)phenoxy]aniline is unique due to the presence of both the difluoromethoxy and phenoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
83660-68-8 |
|---|---|
Molekularformel |
C13H11F2NO2 |
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
4-[4-(difluoromethoxy)phenoxy]aniline |
InChI |
InChI=1S/C13H11F2NO2/c14-13(15)18-12-7-5-11(6-8-12)17-10-3-1-9(16)2-4-10/h1-8,13H,16H2 |
InChI-Schlüssel |
BBTQOFFWVJVCAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


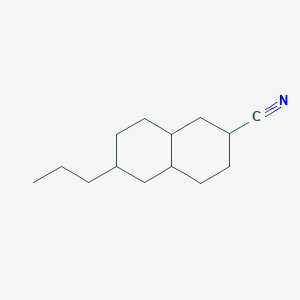
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
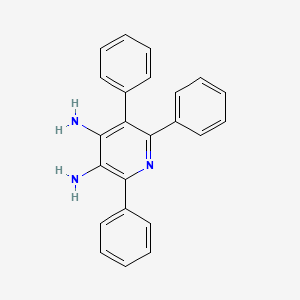
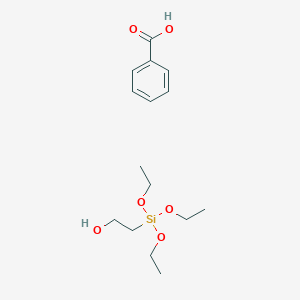
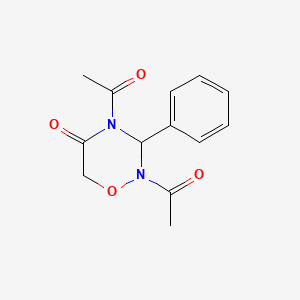
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
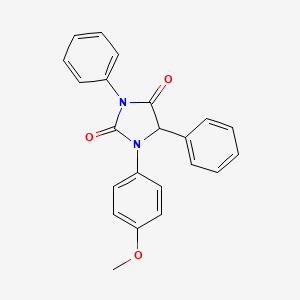
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
